molecular formula C3F3NO2 B186717 2,2,2-Trifluoroacetyl isocyanate CAS No. 14565-32-3

2,2,2-Trifluoroacetyl isocyanate

Cat. No. B186717
CAS RN: 14565-32-3
M. Wt: 139.03 g/mol
InChI Key: GDCXCDOQEWMQSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetyl isocyanate is a chemical compound with the molecular formula C3F3NO2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of 2,2,2-Trifluoroacetyl isocyanate involves the reaction of isocyanic acid with trifluoroacetic anhydride . This reaction results in the formation of trifluoroacetyl isocyanate and 2,2,2,2’,2’,2’-hexafluorodiacetamide .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroacetyl isocyanate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

Trifluoroacetyl isocyanate reacts with various compounds to form different products. For instance, it reacts with arylsulfamides to give N-trifluoroacetyl-N′ -arylsulfonylureas and 1-arylsulfonyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-triones .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroacetyl isocyanate has a molecular weight of 139.03 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 166 . The compound has a density of 1.47g/cm3 and a boiling point of 39ºC at 760mmHg .

Scientific Research Applications

  • Synthesis of Primary Amines

    • Summary of Application : 2,2,2-Trifluoroacetamide is used as a convenient alternative to the Gabriel synthesis of primary amines from halides .
    • Methods of Application : This involves N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .
  • Synthesis of 2-(Trifluoroacetyl)oxazoles

    • Summary of Application : A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This method has been used to synthesize various building blocks, demonstrating the potential of using 2-(trifluoroacetyl)oxazoles as starting materials for medicinal chemistry .
    • Methods of Application : The synthesis involves the reaction of oxazoles with trifluoroacetic anhydride . The procedure was scaled up to 70 g of the desired ketones in a single run .
    • Results or Outcomes : Substances containing 2-(trifluoroacetyl)oxazole fragment have been tested for antibacterial and anticancer activities.
  • Trifluoroacetyl Chloride Applications

    • Summary of Application : Trifluoroacetyl chloride has applications in medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .
  • Synthesis of Low-Molecular 2-(Trifluoroacetyl)oxazoles

    • Summary of Application : A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This method has been used to synthesize various building blocks, demonstrating the potential of using 2-(trifluoroacetyl)oxazoles as starting materials for medicinal chemistry .
    • Methods of Application : The synthesis involves the reaction of oxazoles with trifluoroacetic anhydride . The procedure was scaled up to 70 g of the desired ketones in a single run .
    • Results or Outcomes : Substances containing 2-(trifluoroacetyl)oxazole fragment have been tested for antibacterial and anticancer activities.
  • Trifluoroacetyl Isocyanate in Organic Intermediate Industry

    • Summary of Application : Trifluoroacetyl isocyanate has applications in the organic intermediate industry .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

2,2,2-Trifluoroacetyl isocyanate is a hazardous chemical. It is highly flammable and harmful if swallowed . It causes skin and eye irritation and can cause respiratory tract irritation . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2,2,2-trifluoroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F3NO2/c4-3(5,6)2(9)7-1-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXCDOQEWMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(F)(F)F)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369927
Record name Trifluoro-acetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroacetyl isocyanate

CAS RN

14565-32-3
Record name Trifluoro-acetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetylisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
C TANAKA, K NASU, N YAMAMOTO… - Chemical and …, 1982 - jstage.jst.go.jp
Treatment of 2-amino-5-phenyl-2-oxazoline (I) with trifluoroacetic anhydride gave 1, 3-bis (2, 2, 2-trifluoroacetyl)-1-[2-(2, 2, 2-trifluoroacetyloxy)-2-phenylethyl] urea (II). Compound II was …
Number of citations: 6 www.jstage.jst.go.jp
VO Iaroshenko, DM Volochnyuk, W Yan, MV Vovk… - …, 2007 - thieme-connect.com
The reaction of 2-(dialkylamino)-1, 3-thiazol-4-amines and 1, 2-dimethyl-1H-imidazol-5-amine with aryl isocyanates, α-chloroalkyl isocyanates, N-(alkoxycarbonyl) imidoyl chlorides and …
Number of citations: 25 www.thieme-connect.com

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